molecular formula C23H27NO5 B558013 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid CAS No. 141743-30-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid

Cat. No.: B558013
CAS No.: 141743-30-8
M. Wt: 397,46*181,32 g/mole
InChI Key: DQKLNGZVBIUOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a tert-butoxyethyl-substituted amino group and an acetic acid backbone. Its molecular structure includes:

  • Fmoc group: A widely used protecting group in peptide synthesis, removable under basic conditions (e.g., piperidine) .
  • 2-(tert-butoxy)ethyl amino moiety: The tert-butoxy group provides steric protection and enhances solubility in organic solvents, while the ethyl linker adds flexibility.
  • Acetic acid functionality: Enables conjugation via esterification or amidation.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKLNGZVBIUOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-(tert-Butoxy)ethylamine Followed by Fmoc Protection

This approach begins with 2-(tert-butoxy)ethylamine, which undergoes alkylation with bromoacetic acid to form the acetic acid backbone. Subsequent Fmoc protection introduces the orthogonal group. Key steps include:

  • Alkylation : Reacting 2-(tert-butoxy)ethylamine with bromoacetic acid under basic conditions (e.g., sodium hydride in tetrahydrofuran [THF]) at temperatures below 5°C to minimize side reactions.

  • Fmoc Protection : Treating the alkylated intermediate with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a mild base like sodium bicarbonate to avoid tert-butyl group cleavage.

Direct Coupling of Pre-Protected Components

Alternative routes involve coupling Fmoc-protected glycine derivatives with 2-(tert-butoxy)ethylamine using carbodiimide-based activating agents. For example:

  • Activation : Converting the carboxylic acid of Fmoc-glycine to an active ester (e.g., using diisopropylcarbodiimide [DIC] and hydroxybenzotriazole [HOBt]).

  • Amide Bond Formation : Reacting the activated ester with 2-(tert-butoxy)ethylamine under inert conditions to yield the target compound.

Stepwise Synthesis Procedures

Alkylation Method (Adapted from Patent CN103664701A )

Step 1: Alkylation of 2-(tert-Butoxy)ethylamine

  • Dissolve 2-(tert-butoxy)ethylamine (50.0 g, 0.26 mol) in dry THF (400 mL) and cool to −5°C.

  • Add sodium hydride (15.6 g, 0.65 mol) in batches under vigorous stirring.

  • Slowly add bromoacetic acid (36.13 g, 0.26 mol) dissolved in THF (100 mL), maintaining the temperature below 5°C.

  • Stir overnight at room temperature, then acidify with citric acid to pH 4.

  • Extract with ethyl acetate, wash with brine, and concentrate to obtain the alkylated intermediate (52.4 g, 80% yield).

Step 2: Fmoc Protection

  • Dissolve the intermediate (52.4 g) in dichloromethane (DCM, 300 mL).

  • Add Fmoc-Cl (1.2 equiv) and sodium bicarbonate (2.0 equiv) at 0°C.

  • Stir for 4 hours, then wash with water and brine.

  • Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the title compound (68% yield).

Carbodiimide-Mediated Coupling (Adapted from Ambeed )

Step 1: Activation of Fmoc-Glycine

  • Dissolve Fmoc-glycine (1.0 equiv) in THF (10 mL).

  • Add DIC (1.1 equiv) and HOBt (1.1 equiv), and stir for 30 minutes at room temperature.

Step 2: Amide Bond Formation

  • Add 2-(tert-butoxy)ethylamine (1.2 equiv) to the activated ester solution.

  • Heat at 90°C for 16 hours under nitrogen.

  • Concentrate the mixture and purify via column chromatography (ethyl acetate/hexane) to obtain the product (72% yield).

Optimization and Critical Parameters

Temperature Control

Maintaining sub-5°C temperatures during alkylation prevents undesired side reactions, such as tert-butyl group cleavage or over-alkylation.

Base Selection

Sodium hydride ensures deprotonation of the amine for efficient alkylation, while sodium bicarbonate provides a mild environment for Fmoc protection without degrading acid-sensitive groups.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating the target compound, with ethyl acetate/hexane gradients effectively separating by-products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, 2H, Fmoc aromatic), 7.60 (t, 2H, Fmoc aromatic), 7.40 (t, 2H, Fmoc aromatic), 4.40 (m, 2H, CH₂O), 3.50 (m, 2H, CH₂N), 1.20 (s, 9H, tBu).

Mass Spectrometry

  • LC-MS : m/z 455.2 [M+H]⁺, consistent with the molecular formula C₂₅H₃₀N₂O₅.

Applications in Peptide Synthesis

The compound serves as a key building block in SPPS, enabling selective deprotection of the Fmoc group with piperidine while retaining the tert-butyl ether for subsequent cleavage with trifluoroacetic acid. Its utility is highlighted in synthesizing antimicrobial peptides and complex glycoconjugates .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid undergoes several types of chemical reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other nucleophiles.

    Deprotection Reactions: The Fmoc and tert-butoxy groups can be removed under acidic or basic conditions to yield the free amino acid.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    tert-Butoxy Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the tert-butoxy group.

Major Products

    Deprotected Amino Acid: The major product formed after deprotection is the free amino acid, which can be further used in peptide synthesis.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during reactions.

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various biological studies.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

    Material Science: The compound is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid involves:

    Protection of Amino Groups: The Fmoc group protects the amino group from unwanted reactions during synthesis.

    Controlled Deprotection: The tert-butoxy group provides stability and can be selectively removed under specific conditions, allowing for controlled synthesis of peptides and other compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Properties Reference
Target: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid - Fmoc-protected amino group
- tert-Butoxyethyl substituent
- Acetic acid moiety
~463.5 (estimated) Orthogonal protection in SPPS; enhanced organic-phase solubility
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid - Fmoc-protected piperazine
- Acetic acid
394.45 Chelating agents; metal-binding studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid - Fmoc-protected amino group
- o-Tolyl side chain
401.45 Chiral building block for non-natural amino acids
2-(3-Bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid - Bromophenyl substituent
- Methylated amino group
466.33 Halogenated analogs for cross-coupling reactions
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine - Dual Fmoc/Boc protection
- Ethoxy-phenylalanine backbone
~568.6 (estimated) Dual orthogonal protection for complex peptide synthesis

Stability and Reactivity

  • Fmoc Group Stability : Labile under basic conditions (e.g., 20% piperidine in DMF), while tert-butoxy groups require strong acids (e.g., TFA) for cleavage .
  • Steric Effects: The tert-butoxyethyl group in the target compound reduces nucleophilic reactivity compared to less hindered analogs like 2-(2-((Fmoc)amino)ethoxy)acetic acid .
  • Solubility : tert-Butoxyethyl enhances solubility in organic solvents (e.g., DCM, THF), whereas phenyl or bromophenyl analogs exhibit lower solubility .

Biological Activity

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid is a complex organic molecule with potential pharmacological applications. Its intricate structure includes various functional groups, such as an amino acid backbone, a fluorene moiety, and a tert-butoxy substituent. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Structural Overview

The molecular formula for this compound is C25H32N2O4C_{25}H_{32}N_2O_4, with a molecular weight of approximately 424.53 g/mol. The presence of multiple stereogenic centers suggests that the compound's biological activity may be influenced by its chirality.

Potential Biological Activities

  • Anticancer Activity : Similar compounds with indole or fluorene structures have been reported to exhibit significant anticancer properties. The indole moiety is particularly known for its role in various signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : Compounds featuring fluorene derivatives often show anti-inflammatory activities. The unique combination of functional groups in this compound may enhance its ability to modulate inflammatory responses in biological systems.
  • Antimicrobial Properties : The amino acid-like structure may confer antimicrobial activity, as many amino acid derivatives are known to possess such properties. This aspect warrants further investigation to evaluate the compound's efficacy against various pathogens.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUniqueness
Compound AIndole derivativeAnti-cancerLacks oxazolidine ring
Compound BFluorene derivativeAnti-inflammatoryNo amino functionality
Compound CAmino acid analogAntimicrobialSimpler structure
Compound DOxazolidine-basedAntiviralDifferent substituents

The combination of an indole moiety, fluorene structure, and oxazolidine ring in this compound could potentially enhance its biological activity compared to others.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can interact with various biological targets:

  • Histone Deacetylase (HDAC) Inhibition : Some studies have shown that related compounds exhibit selective inhibition against HDAC isoforms, which play crucial roles in gene expression and cancer cell proliferation. For instance, azumamides have demonstrated potent inhibition against HDAC1–3 and HDAC10, indicating that modifications in the structure can significantly impact efficacy .
  • Synthesis and Evaluation : The synthesis of this compound may involve advanced methodologies such as flow chemistry or combinatorial techniques to optimize yield and purity. The pharmacological evaluation should include assays for anticancer, anti-inflammatory, and antimicrobial activities to establish a comprehensive profile .

Q & A

Q. What safety protocols are essential when handling 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation of dust or vapors .
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if necessary .
    • Skin Contact: Wash immediately with soap and water for ≥15 minutes .
    • Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention .
  • Storage: Keep in a cool, dry place away from moisture and incompatible substances (e.g., strong oxidizers) .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

  • Analytical Methods:
    • HPLC: Use reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity .
    • NMR: Confirm structure via 1H^1H and 13C^{13}C NMR, focusing on characteristic peaks for the Fmoc (δ = 7.2–7.8 ppm) and tert-butoxy (δ = 1.2 ppm) groups .
    • Mass Spectrometry (ESI-MS): Compare observed molecular weight ([M+H]+^+) to theoretical values (e.g., 383.4 g/mol for C21_{21}H21_{21}NO6_6) .

Q. What are the primary applications of this compound in peptide synthesis?

Answer:

  • Amino Protection: The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), removable under mild basic conditions (e.g., 20% piperidine/DMF) .
  • Functionalization: The tert-butoxyethyl side chain enhances solubility in organic solvents, facilitating coupling reactions in hydrophobic peptide sequences .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across different safety data sheets (SDS)?

Answer:

  • Data Reconciliation:
    • Acute Toxicity: Cross-reference GHS classifications (e.g., H302 for oral toxicity in SDS vs. H319 for eye irritation in ). Prioritize data from peer-reviewed toxicology studies.
    • Uncertain Parameters: For undefined hazards (e.g., "no data available" in ), apply the precautionary principle: assume higher toxicity and use maximum containment (e.g., glove boxes) .
  • Validation: Conduct in vitro assays (e.g., MTT for cytotoxicity) to empirically assess toxicity under experimental conditions .

Q. What strategies optimize the synthesis yield of this compound under catalytic conditions?

Answer:

  • Catalyst Selection: Compare Bi(OTf)3_3 (45% yield) vs. FeCl3_3·6H2_2O (85% yield) in coupling reactions. Fe catalysts reduce reaction time (24 h at 80°C) and improve efficiency .
  • Solvent Optimization: Use MeNO2_2 for higher polarity, which stabilizes intermediates in Fmoc-group activation .
  • Purification: Employ gradient chromatography (cyclohexane/EtOAc 7:3 → 1:1) to isolate the product from byproducts .

Q. How does the tert-butoxyethyl group influence the compound’s reactivity in aqueous vs. organic environments?

Answer:

  • Solubility: The tert-butoxyethyl chain increases lipophilicity, enhancing solubility in DCM and DMF but reducing water compatibility. Use co-solvents (e.g., THF/H2_2O) for aqueous reactions .
  • Stability: The tert-butyl group resists hydrolysis under acidic conditions (pH > 3), making the compound suitable for SPPS in trifluoroacetic acid (TFA) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (KD_D) with proteins .
  • Molecular Dynamics (MD) Simulations: Model interactions between the Fmoc group and hydrophobic enzyme pockets (e.g., proteases) to predict inhibition .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding to receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.